![molecular formula C19H23BrO3 B2609863 2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid CAS No. 866042-96-8](/img/structure/B2609863.png)
2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid” has a CAS Number of 866042-96-8 . It has a molecular weight of 379.29 and its molecular formula is C19H23BrO3 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H23BrO3/c1-2-3-4-5-17-14 (12-18 (21)22)11-15 (19 (17)23)10-13-6-8-16 (20)9-7-13/h6-10,14,17H,2-5,11-12H2,1H3, (H,21,22)/b15-10+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is solid in physical form . More detailed physical and chemical properties were not available in the search results.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A body of research focuses on the synthesis of chemical compounds with structures similar to 2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid and their potential antimicrobial activities. For instance, compounds with structures incorporating elements such as the bromophenyl group have shown antimicrobial activity against various microorganisms. Studies have synthesized a range of compounds, including 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole and 1-(4-phenyl-5-thioxo-[1,2,4]triazol-3-yl)methyl-5-oxo- [1,2,4]triazole derivatives, demonstrating antimicrobial properties against bacteria but not fungi (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004). Additionally, compounds derived from 4-(4-bromophenyl)-4-oxobut-2-enoic acid have been synthesized with expected antibacterial activities, highlighting the versatility of bromophenyl-containing compounds in generating novel antibacterial agents (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Heterocyclic Synthesis
The reactivity of compounds containing bromophenyl groups, similar to the one , towards the synthesis of heterocyclic compounds has been explored. Research has highlighted their utility in generating diverse heterocyclic frameworks, which are crucial in medicinal chemistry for developing new drugs. For example, derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid have been synthesized and tested for their antibacterial activity, indicating the potential of these compounds in drug discovery (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Structural and Mechanistic Insights
Studies have also focused on the structural and mechanistic aspects of similar compounds, providing insights into their chemical behavior and potential applications in synthesis and drug design. For instance, the stereochemical investigation of nucleophilic additions to alkyloxindolylideneacetates reveals the complexity of reactions these compounds can undergo, which is valuable for designing synthetic strategies for new chemicals (El-Samahy, 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Various precautionary measures are suggested, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO3/c1-2-3-4-5-17-14(12-18(21)22)11-15(19(17)23)10-13-6-8-16(20)9-7-13/h6-10,14,17H,2-5,11-12H2,1H3,(H,21,22)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQIFTCSKNMRIM-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CC(=CC2=CC=C(C=C2)Br)C1=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1C(C/C(=C\C2=CC=C(C=C2)Br)/C1=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one](/img/structure/B2609782.png)
![8-(3-Cyclohexylpropanoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2609783.png)
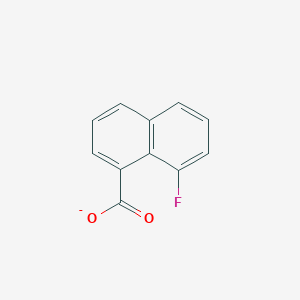
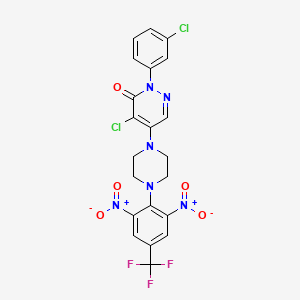
![Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2609786.png)
![Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one](/img/structure/B2609787.png)
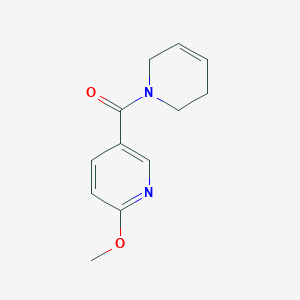

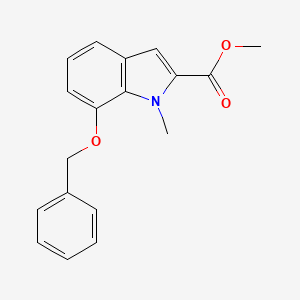
![(1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2609793.png)

![2-(2-chlorobenzyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2609799.png)
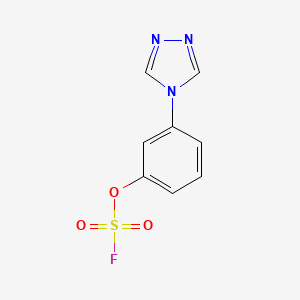
![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2609803.png)